2-Amino-3-butenoic acid trifluoroacetate salt

Description

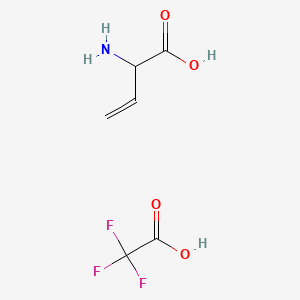

2-Amino-3-butenoic acid trifluoroacetate salt is a synthetic organic compound featuring a trifluoroacetate counterion paired with a β,γ-unsaturated amino acid backbone. This structure confers unique reactivity and solubility properties, making it valuable in peptide synthesis, medicinal chemistry, and as an intermediate in organic reactions.

Properties

IUPAC Name |

2-aminobut-3-enoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c1-2-3(5)4(6)7;3-2(4,5)1(6)7/h2-3H,1,5H2,(H,6,7);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFXKHFWTCLCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745515 | |

| Record name | 2-Aminobut-3-enoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166301-19-5 | |

| Record name | 2-Aminobut-3-enoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gabriel Synthesis with Subsequent Functionalization

The Gabriel synthesis, a classical method for amino acid preparation, has been adapted for vinylglycine derivatives. In this approach, phthalimide-protected amines are alkylated with β-bromoacrylic acid precursors. Deprotection with hydrazine yields the free amino acid, which is subsequently treated with trifluoroacetic acid (TFA) to form the salt. Muenster and Steglich (1987) reported a modified Gabriel protocol for 2-aminobut-3-enoic acid hydrochloride, achieving a 69% yield . Substituting hydrochloric acid with TFA in the final step would similarly yield the trifluoroacetate salt.

Strecker Synthesis Using α,β-Unsaturated Aldehydes

The Strecker synthesis offers a route to α-amino acids via condensation of aldehydes with ammonia and cyanide. For 2-amino-3-butenoic acid, crotonaldehyde (trans-2-butenal) serves as the starting aldehyde. Vyas et al. (1984) demonstrated this method for related unsaturated amino acids, isolating the hydrochloride salt in 43% yield . Acid hydrolysis of the intermediate α-aminonitrile followed by TFA neutralization could produce the target compound.

Protection-Deprotection Strategies for Salt Formation

Trifluoroacetyl as a Transient Protecting Group

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are optimal for condensation reactions. The patent WO2014086325A1 emphasizes methanol and propan-2-ol for their miscibility with water, enabling efficient crystallization. Reaction temperatures ranging from −15°C to 60°C are tolerated, with higher temperatures accelerating condensation but risking racemization.

Catalysts and Condensing Agents

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a potent condensing agent for amide bond formation. In the context of amino acid salts, DMT-MM facilitates the coupling of protected amino acids with acidic components, ensuring minimal side reactions.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-butenoic acid trifluoroacetate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Biochemical Applications

1.1. Peptide Synthesis and Modification

2-Amino-3-butenoic acid trifluoroacetate salt serves as an important intermediate in peptide synthesis. It can be utilized in the formation of peptide bonds, particularly in the synthesis of peptides that require specific structural modifications. The trifluoroacetate form enhances the solubility and stability of the compound during synthesis processes, making it a valuable reagent in solid-phase peptide synthesis (SPPS) .

1.2. Inhibitors of Enzymatic Activity

Research indicates that derivatives of 2-amino-3-butenoic acid can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, studies have shown that certain modifications to this compound can lead to effective inhibitors of amino acid racemases, which are critical in bacterial metabolism . This application is particularly relevant in developing antibiotics targeting specific bacterial strains.

Medicinal Chemistry

2.1. Anticancer Properties

Recent studies have highlighted the potential of this compound as a precursor for compounds with anticancer properties. Its derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation . The ability to modify this compound further allows researchers to explore its efficacy against different types of cancer.

2.2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases . This aspect is crucial for developing therapeutic agents aimed at conditions like Alzheimer's disease.

Agricultural Applications

3.1. Plant Growth Regulators

In agriculture, this compound has been explored as a plant growth regulator. Its application can enhance the growth rates of certain crops by influencing metabolic pathways related to growth and development . Field studies indicate that its use can lead to increased yields and improved resilience against environmental stressors.

3.2. Pest Management

Another significant application is in pest management strategies. The compound has shown potential as an adjuvant in biopesticides, enhancing their effectiveness against agricultural pests while minimizing environmental impact . This dual role not only aids in pest control but also promotes sustainable agricultural practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-butenoic acid trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroacetate salts are extensively used in research due to their stability, ease of purification, and compatibility with chromatographic techniques. Below is a comparative analysis of structurally or functionally related trifluoroacetate salts, supported by evidence:

Physical and Chemical Properties

*Exact structure described in as N₂-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate.

Functional Differences

- Reactivity: N-(2-Aminoethyl)maleimide TFA salt contains a maleimide group that selectively reacts with thiols (-SH) in proteins, enabling site-specific modifications . Lithium Trifluoroacetate acts as a mild Lewis acid, facilitating nucleophilic substitutions in organic synthesis .

- Solubility: Ammonium Trifluoroacetate is highly water-soluble, ideal for aqueous HPLC mobile phases, whereas EG00229 Trifluoroacetate dissolves in acetonitrile or methanol for reverse-phase chromatography .

- Stability :

Key Research Findings

EG00229 Trifluoroacetate demonstrates exceptional chromatographic performance due to its low UV absorbance and high purity, critical for detecting trace analytes .

N-(2-Aminoethyl)maleimide TFA salt achieves >90% conjugation efficiency with cysteine residues under physiological pH, validated in antibody-drug conjugate studies .

Ammonium Trifluoroacetate mitigates baseline noise in HPLC by minimizing ion-pairing interactions, outperforming sodium or potassium salts .

Biological Activity

2-Amino-3-butenoic acid trifluoroacetate salt (often referred to as TFA salt) is a derivative of 2-amino-3-butenoic acid, an amino acid with potential biological activities. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

2-Amino-3-butenoic acid is characterized by the following structural formula:

The trifluoroacetate (TFA) salt form is commonly used in biochemical applications due to its stability and solubility properties.

1. Enzyme Inhibition

Research indicates that 2-amino-3-butenoic acid derivatives can act as inhibitors of various enzymes. Notably, studies have shown that TFA salts can influence serine proteases, which are critical in numerous physiological processes.

- Case Study : A study on tutuilamide A, a cyclic peptide containing 2-amino-3-butenoic acid, demonstrated potent inhibition against human neutrophil elastase (HNE) with an IC50 of 0.73 nM. This suggests that similar compounds could exhibit significant protease-inhibitory activity .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Tutuilamide A | Human Neutrophil Elastase | 0.73 |

| Lyngbyastatin 7 | Human Neutrophil Elastase | 5 |

2. Cytotoxicity and Cell Proliferation

The TFA salt form has been studied for its effects on cell proliferation. Trifluoroacetic acid has been shown to reduce cell numbers and thymidine incorporation in various cell cultures, indicating potential cytotoxic effects.

- Findings : In fetal rat osteoblast cultures, TFA concentrations ranging from to M significantly reduced cell proliferation . This effect was consistent across different cell types, including articular chondrocytes.

| Cell Type | TFA Concentration (M) | Effect on Proliferation |

|---|---|---|

| Fetal Rat Osteoblasts | Reduced | |

| Articular Chondrocytes | Reduced |

3. Antimicrobial Activity

Emerging research suggests that derivatives of 2-amino-3-butenoic acid may possess antimicrobial properties. Marine cyclic peptides containing this structure have been reported to exhibit antibacterial and antifungal activities.

- Example : A review identified several marine cyclic peptides with 2-amino-3-butenoic acid derivatives showing significant antimicrobial activity against Mycobacterium species with MIC values as low as 1.56 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Proteases : The structural similarity to natural substrates allows these compounds to competitively inhibit proteases.

- Cellular Uptake : The TFA salt form enhances solubility, facilitating cellular uptake and subsequent biological effects.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, leading to altered proliferation rates.

Q & A

Q. What are the key synthetic pathways for 2-amino-3-butenoic acid trifluoroacetate salt, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves two stages: (1) formation of the core structure (e.g., coupling amino acids to a functionalized backbone) and (2) salt formation via reaction with trifluoroacetic acid (TFA) or its anhydride. For example, coupling reactions may employ carbodiimide-based reagents (e.g., EDC/HOBt) under nitrogen to minimize side reactions . Optimization includes adjusting pH (4–6 for amine protonation), temperature (0–4°C to suppress racemization), and solvent polarity (DMF or acetonitrile for solubility). Post-synthesis, purification via reversed-phase HPLC with TFA-containing mobile phases ensures removal of unreacted intermediates .

Q. How is the peptide content quantified in trifluoroacetate salts, given the counterion’s contribution to total mass?

- Methodological Answer : Quantification requires distinguishing between the peptide and TFA counterion. Amino acid analysis (AAA) via acid hydrolysis (6M HCl, 110°C, 24h) followed by HPLC-UV or LC-MS quantitation provides absolute peptide content . Alternatively, gravimetric analysis subtracts the theoretical TFA mass (calculated from stoichiometry). For example, if the peptide: TFA ratio is 1:1, the peptide mass = (total mass) × (peptide MW) / (peptide MW + TFA MW) .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR identify proton environments and confirm TFA binding. A singlet at ~8.5 ppm (NH) and absence of free amine signals validate salt formation .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]) and verifies absence of impurities .

- Ion Chromatography : Quantifies residual TFA levels (e.g., <5% w/w) using anion-exchange columns and conductivity detection .

Advanced Research Questions

Q. How can researchers address discrepancies in bioassay results caused by TFA counterion interference?

- Methodological Answer : TFA’s ion-pairing properties may inhibit enzyme activity or alter cellular uptake. Mitigation strategies include:

- Counterion Exchange : Dialyze against HCl or acetate buffers (e.g., 10 kDa MWCO membrane, 24h) to replace TFA .

- Dilution Studies : Test dose-response curves at low concentrations (nM–µM) to identify non-specific TFA effects .

- Control Experiments : Compare results with a non-TFA salt (e.g., hydrochloride) to isolate counterion impacts .

Q. What environmental and safety considerations are critical when disposing of TFA-containing waste?

- Methodological Answer : TFA is highly persistent in aquatic systems and toxic to microorganisms. Recommended practices include:

- Neutralization : React with calcium hydroxide to precipitate TFA as calcium trifluoroacetate, reducing aqueous solubility .

- Waste Segregation : Collect TFA waste separately from halogenated solvents to avoid generating volatile toxic byproducts .

- Analytical Monitoring : Use GC-MS with electron capture detection (ECD) to track TFA levels in lab effluents (detection limit: 0.1 ppb) .

Q. How can degradation products of this compound be characterized under accelerated stability conditions?

- Methodological Answer : Forced degradation studies involve:

- Thermal Stress : Incubate at 40–60°C for 14 days; analyze via LC-MS for deamidation or oxidation products (e.g., +16 Da for methionine oxidation) .

- Photolytic Stress : Expose to UV light (320–400 nm) and monitor for ring-opening or isomerization using circular dichroism (CD) .

- Hydrolytic Stress : Test pH 2–9 buffers at 37°C; quantify free amino acids via ninhydrin assay .

Q. What strategies improve low yields during coupling reactions in the synthesis of this compound?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating Reagents : Use HATU or PyBOP instead of EDC for sterically hindered amines .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 50°C) and improve coupling efficiency .

- Protection/Deprotection : Temporarily protect reactive side chains (e.g., Fmoc for amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.